Benzofuran-3-thiol
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Overview
Description
Benzofuran-3-thiol is an organic compound that belongs to the benzofuran family, characterized by a benzene ring fused to a furan ring with a thiol group (-SH) attached at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzofuran-3-thiol can be synthesized through several methods. One common approach involves the cyclization of ortho-hydroxythiophenols with suitable reagents. Another method includes the use of palladium-catalyzed cross-coupling reactions, where thiol groups are introduced to the benzofuran core under mild conditions.
Industrial Production Methods: Industrial production of this compound often employs large-scale organic synthesis techniques. These methods typically involve the use of high-purity starting materials and catalysts to ensure efficient and high-yield production. The reaction conditions are optimized to minimize by-products and maximize the yield of this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form disulfides or sulfonic acids.
Reduction: The thiol group can be reduced to form the corresponding sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
Benzofuran-3-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: this compound derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research has indicated that this compound compounds may possess anticancer, antiviral, and anti-inflammatory properties.
Industry: It is used in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of benzofuran-3-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and pathways, resulting in the compound’s biological effects. Additionally, the benzofuran core can interact with nucleic acids and other biomolecules, further contributing to its pharmacological properties.
Comparison with Similar Compounds
Benzofuran: Lacks the thiol group, making it less reactive in certain chemical reactions.
Benzothiophene: Contains a sulfur atom in the furan ring, leading to different chemical and biological properties.
Thiophenol: Contains a thiol group attached to a benzene ring, but lacks the fused furan ring.
Uniqueness: Benzofuran-3-thiol is unique due to the presence of both the benzofuran core and the thiol group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Biological Activity
Benzofuran-3-thiol is a compound of significant interest due to its diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties, along with structure-activity relationships (SAR) and relevant case studies.
Overview of this compound
This compound is a derivative of benzofuran, characterized by the presence of a thiol (-SH) group at the 3-position. This modification enhances its reactivity and biological potential. Benzofuran derivatives are known for their varied pharmacological activities, which include anticancer, antibacterial, and anti-inflammatory effects.
Anticancer Activity
This compound exhibits promising anticancer properties. Several studies have demonstrated that benzofuran derivatives can selectively inhibit cancer cell proliferation with minimal toxicity to normal cells.
Structure-Activity Relationship (SAR)
The biological activity of benzofuran derivatives is influenced by their structural modifications. For instance:
- Positioning of Substituents : The presence and positioning of functional groups significantly affect cytotoxicity. For example, compounds with halogen substitutions at specific positions on the benzofuran ring showed enhanced activity against various cancer cell lines. A study indicated that a bromomethyl-substituted benzofuran demonstrated an IC50 value of 5 μM against K562 leukemia cells, highlighting the importance of the halogen position for potency .
- Functional Group Influence : The introduction of different functional groups such as methoxy or amino groups at specific positions has been shown to enhance anticancer activity. For instance, compounds with methoxy groups at the C-6 position exhibited 2–4 times greater potency than their unsubstituted counterparts .
Case Studies
- In vitro Studies : A series of benzofuran derivatives were tested against various cancer cell lines, including A549 (lung adenocarcinoma) and HL60 (acute myeloid leukemia). One derivative displayed selective inhibition of the PLK1 signaling pathway, leading to significant tumor growth reduction in vivo without affecting body weight or organ size .
- Combination Therapies : Research indicates that this compound can be effectively combined with other chemotherapeutic agents to enhance overall efficacy while reducing side effects .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses significant antibacterial and antifungal activities.
The antimicrobial effect is believed to stem from the compound's ability to disrupt microbial cell membranes and interfere with metabolic processes. This was evidenced by in vitro tests demonstrating substantial inhibition of bacterial growth at low concentrations.
Antioxidant Properties
The antioxidant capacity of this compound contributes to its therapeutic potential in treating oxidative stress-related diseases. Compounds with thiol groups are known to scavenge free radicals effectively.
Research Findings
In a comparative study, benzofuran derivatives were evaluated for their ability to reduce oxidative stress markers in cellular models. The results indicated that this compound significantly lowered levels of reactive oxygen species (ROS), suggesting its potential use in conditions like neurodegenerative diseases where oxidative damage is prevalent .
Summary Table of Biological Activities
Properties
CAS No. |
90590-06-0 |
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Molecular Formula |
C8H6OS |
Molecular Weight |
150.20 g/mol |
IUPAC Name |
1-benzofuran-3-thiol |
InChI |
InChI=1S/C8H6OS/c10-8-5-9-7-4-2-1-3-6(7)8/h1-5,10H |
InChI Key |
IOUYTBWXGDMDIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CO2)S |
Origin of Product |
United States |
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